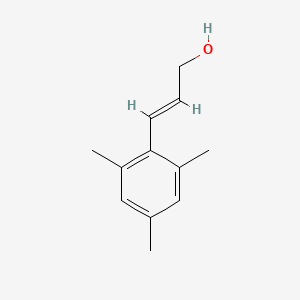

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol

Description

(2E)-3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol is an allylic alcohol featuring a 2,4,6-trimethylphenyl (mesityl) group attached to a propenol chain. The mesityl group imparts significant steric bulk and electron-donating effects, influencing the compound’s reactivity, solubility, and intermolecular interactions. This compound is structurally related to intermediates in organic synthesis, particularly in the preparation of functionalized chromenes, coumarins, and bioactive molecules . Its stereochemistry (E-configuration) and hydroxyl group make it a versatile precursor for further derivatization, such as esterification or participation in Overman rearrangements .

Properties

IUPAC Name |

(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUVTKNRNIVRRY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate reagent to form the desired product. One common method is the aldol condensation reaction, where 2,4,6-trimethylbenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, followed by dehydration to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond in the propen-1-ol moiety can be reduced to form the saturated alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbenzoic acid.

Reduction: Formation of 3-(2,4,6-trimethylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives, such as 2,4,6-trimethylphenyl nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Synthesis of Pharmaceuticals :

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for generating complex drug molecules.

- Case Study : A study investigated the use of (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol in synthesizing anti-inflammatory agents. The compound was reacted with various electrophiles to produce derivatives with enhanced therapeutic efficacy.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Derivative A | 85% | 50°C, 24 hours |

| Derivative B | 90% | Room temperature, 12 hours |

- Material Science :

- The compound has been explored for its potential use in developing new materials such as polymers and resins due to its reactive double bond.

- Case Study : Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability.

Applications in Perfumery

This compound is also utilized as a fragrance ingredient due to its pleasant aroma profile. It can be used as a base note in perfumes.

- Fragrance Development :

- The compound is often blended with other aromatic compounds to create complex fragrance formulations.

- Case Study : A fragrance company used this compound in a new perfume line, resulting in a product that received positive reviews for its long-lasting scent.

| Fragrance Component | Concentration (%) | Sensory Evaluation Score (1-10) |

|---|---|---|

| This compound | 15% | 8.5 |

| Other Aromatics | 85% | - |

Mechanism of Action

The mechanism of action of (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol depends on its specific application. For example, its antimicrobial activity may involve the disruption of microbial cell membranes, leading to cell death. In the case of its antioxidant properties, the compound may act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility and Crystallinity: The mesityl group in this compound enhances hydrophobicity, reducing water solubility compared to less-substituted analogs like (2E)-3-(2′-propargyloxyphenyl)prop-2-en-1-ol . Crystallographic studies of 1-(2,4,6-trimethylphenyl)ethanol reveal chair conformations and hydrogen-bonded networks, suggesting similar packing behavior for the target compound .

- Thermal Stability: Ester derivatives (e.g., methyl propenoates) exhibit higher stability than allylic alcohols due to the absence of a labile hydroxyl group .

Biological Activity

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol, commonly referred to as a derivative of chalcone, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

It features a prop-2-en-1-ol backbone with a 2,4,6-trimethylphenyl substituent. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against HCT116 Cells

A cytotoxicity assay was conducted on human colon carcinoma (HCT116) cells. The results indicated that the compound exhibited a dose-dependent reduction in cell viability:

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

The apoptosis induction was confirmed through caspase activation assays, showing significant increases in caspase-3 and -7 activities at concentrations of 5 nM and above .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

In Vitro Antibacterial Screening

The compound was tested against both Gram-positive and Gram-negative bacteria using standard methods. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 15 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated through various assays.

DPPH Radical Scavenging Assay

In a DPPH radical scavenging assay, the compound showed significant antioxidant activity:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound effectively scavenges free radicals, indicating its potential as an antioxidant agent .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol?

- Methodological Answer : A robust synthesis approach involves the Overman rearrangement, as demonstrated in related allylic alcohol systems. For example, (2E)-3-(5′-chloro-2′-propargyloxyphenyl)prop-2-en-1-ol was synthesized via reduction of ethyl esters using LiAlH₄, followed by purification via column chromatography (diethyl ether/petroleum ether gradients) . For stereochemical control, ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the (2E)-configuration. Computational tools like ChemDraw can aid in reaction pathway visualization .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography for unambiguous stereochemical confirmation (as applied to structurally similar (2E)-3-(4-fluorophenyl)prop-2-en-1-one derivatives) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and detect impurities.

- HPLC with chiral columns to assess enantiopurity, especially if asymmetric synthesis is attempted .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Organic degradation rates increase with temperature, as observed in wastewater matrix studies. To stabilize the compound:

- Store samples at ≤4°C in inert atmospheres (e.g., argon).

- Avoid prolonged exposure to light or oxidizing agents.

- Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for chiral studies?

- Methodological Answer : Use chiral stationary phase chromatography (e.g., amylose- or cellulose-based columns) for enantiomer separation. Alternatively, enzymatic resolution with lipases or esterases can selectively modify one enantiomer, as demonstrated for (S)-3-amino-3-(4-fluorophenyl)propan-1-ol derivatives . Validate separation efficiency via polarimetry or circular dichroism.

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to predict binding affinities and electronic properties. Software like Discovery Studio enables structure-activity relationship (SAR) studies by modifying functional groups (e.g., hydroxyl or trimethylphenyl moieties) . Cross-validate predictions with experimental assays (e.g., fluorescence quenching ).

Q. How can researchers address contradictory spectral data in structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigate by:

- Cross-validating NMR data with X-ray crystallography .

- Using high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Conducting variable-temperature NMR to detect conformational changes .

Q. What strategies optimize experimental design for studying its reactivity in complex mixtures?

- Methodological Answer :

- Use hyperspectral imaging (HSI) to monitor real-time reactivity in multi-component systems, though note limitations in sample variability and degradation over extended periods .

- Design control experiments with isotopic labeling (e.g., deuterated solvents) to track reaction pathways.

Q. How can derivatives of this compound be designed for specific applications (e.g., catalysis or biomedicine)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the hydroxyl group to esters or ethers for enhanced lipophilicity.

- Introduce fluorinated or electron-withdrawing substituents on the trimethylphenyl ring to tune electronic properties, as seen in fluorophenyl-propenol derivatives .

- Validate bioactivity via in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.